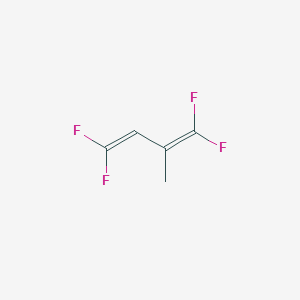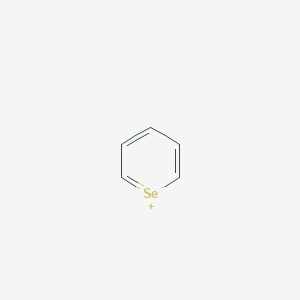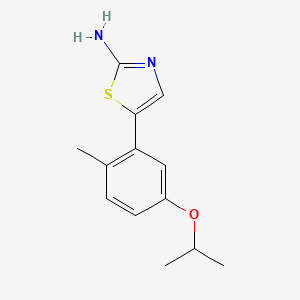
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene is an organic compound with the molecular formula C5H4F4 It is a fluorinated diene, which means it contains two double bonds and four fluorine atoms
Méthodes De Préparation
The synthesis of 1,1,4,4-tetrafluoro-2-methylbuta-1,3-diene typically involves the fluorination of 2-methylbuta-1,3-diene. One common method is the reaction of 2-methylbuta-1,3-diene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process requires careful handling of fluorinating agents and control of reaction parameters to avoid side reactions and ensure the purity of the final product.
Analyse Des Réactions Chimiques
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (e.g., HCl, HBr) to form addition products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) to form corresponding epoxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more fluorine atoms. Common reagents for these reactions include organolithium compounds and Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with HBr can yield 1-bromo-1,1,4,4-tetrafluoro-2-methylbutane as a major product.
Applications De Recherche Scientifique
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: Fluorinated compounds are often used in medicinal chemistry for drug development due to their enhanced metabolic stability and bioavailability. This compound can be used as a precursor for synthesizing fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance. It is also used in the development of advanced coatings and surface treatments.
Mécanisme D'action
The mechanism of action of 1,1,4,4-tetrafluoro-2-methylbuta-1,3-diene in chemical reactions involves the interaction of its double bonds and fluorine atoms with various reagents. The presence of fluorine atoms can influence the reactivity of the double bonds, making the compound more or less reactive depending on the reaction conditions.
In electrophilic addition reactions, the double bonds can react with electrophiles to form carbocation intermediates, which are stabilized by the electron-withdrawing effect of the fluorine atoms. This stabilization can lead to the formation of specific addition products depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene can be compared with other similar compounds such as:
1,1,4,4-Tetrachlorobuta-1,3-diene: This compound has chlorine atoms instead of fluorine atoms.
1,1,4,4-Tetracyanobuta-1,3-diene: This compound contains cyano groups instead of fluorine atoms.
The uniqueness of this compound lies in its fluorine atoms, which impart unique chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1513-75-3 |
|---|---|
Formule moléculaire |
C5H4F4 |
Poids moléculaire |
140.08 g/mol |
Nom IUPAC |
1,1,4,4-tetrafluoro-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H4F4/c1-3(5(8)9)2-4(6)7/h2H,1H3 |
Clé InChI |
UTIDXVIFLLWZDW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(F)F)C=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)

![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)

![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)



![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)



